molecular formula C5H10O6 B3423890 D-arabinonic acid CAS No. 32609-14-6

D-arabinonic acid

Cat. No.: B3423890
CAS No.: 32609-14-6
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-JJYYJPOSSA-N
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Description

D-arabinonic acid is an organic compound belonging to the class of sugar acids and derivatives. It is a white crystalline solid that is soluble in water. This compound is an intermediate in the metabolism of arabinose in various biological systems . The chemical formula of this compound is C5H10O6, and it has a molecular weight of 166.13 g/mol .

Mechanism of Action

Target of Action

D-Arabinonic acid, also known as Arabic acid, is a metabolite of the D-arabinose pathway . It is an organic compound that plays a crucial role in the metabolism of many organisms .

Mode of Action

It is known to be involved in the decarboxylation and dehydrogenation reactions . These reactions are essential for various metabolic processes in the body.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a potential biomarker in the fatty acids biosynthesis, bile acids biosynthesis, and pentose phosphate pathway . These pathways are critical for energy production, lipid metabolism, and nucleotide synthesis.

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its involvement in fatty acids biosynthesis could impact lipid metabolism, while its role in the pentose phosphate pathway could affect nucleotide synthesis and antioxidant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically takes place under controlled temperature conditions to ensure the complete conversion of D-arabinose to this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by the microbial oxidation of D-arabinose using specific strains of bacteria. This biotechnological approach is advantageous due to its efficiency and eco-friendliness. The process involves the fermentation of D-arabinose in the presence of oxygen, leading to the production of this compound .

Chemical Reactions Analysis

Properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074991
Record name D-Arabinonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arabinonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13752-83-5, 488-30-2, 32609-14-6
Record name Arabinonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13752-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabinonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinonic acid, DL-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARABINONIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ARABINONIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arabinonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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